molecular formula C14H11ClO2 B3024656 1-(4-Chlorophenyl)-2-phenoxyethanone CAS No. 41806-25-1

1-(4-Chlorophenyl)-2-phenoxyethanone

Cat. No.: B3024656
CAS No.: 41806-25-1
M. Wt: 246.69 g/mol
InChI Key: RXPGQJAUALFAMM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-phenoxyethanone is an aromatic ketone derivative characterized by a 4-chlorophenyl group and a phenoxy moiety attached to an ethanone backbone. This compound belongs to a broader class of substituted acetophenones, which are studied for their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPGQJAUALFAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362986
Record name 1-(4-chlorophenyl)-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41806-25-1
Record name 1-(4-chlorophenyl)-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)-2-phenoxyethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-phenoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of 4-chlorobenzoic acid or phenoxyacetic acid.

    Reduction: Formation of 1-(4-chlorophenyl)-2-phenoxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-phenoxyethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-phenoxyethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Substituent modifications significantly influence solubility, lipophilicity, and bioactivity. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
1-(4-Chlorophenyl)-2-phenoxyethanone C₁₄H₁₁ClO₂ 246.45 (calc.) 4-ClPh, OPh Moderate lipophilicity due to Cl and OPh groups; potential CNS activity.
HD05 () C₂₀H₁₆ClN₃O 349.82 4-ClPh, OPh, pyrazolyl-indole Enhanced anticancer activity due to bulky pyrazolyl-indole moiety .
PYR () C₁₉H₁₅Cl₂N₂O 358.24 4-ClPh, ClPh-amino, dimethylpyridinone Antifungal activity against C. albicans; pyridinone core critical .
1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone () C₁₄H₁₂O₄ 244.25 2,4-diOHPh, OPh Higher water solubility due to hydroxyl groups; synthesized via Hoesch reaction .
2-Chloro-1-(4-hydroxyphenyl)ethanone () C₈H₇ClO₂ 170.59 4-OHPh, Cl Reactive chloroacetyl group; used in photolabile protecting groups .

Key Observations :

  • Chlorine substituents enhance lipophilicity and membrane permeability, favoring interactions with hydrophobic targets (e.g., enzymes or receptors) .
  • Hydroxyl groups improve aqueous solubility but may reduce bioavailability due to increased polarity .
  • Bulkier substituents (e.g., pyrazolyl-indole in HD05) improve binding affinity to specific biological targets, such as EGFR in cancer cells .

Pharmacological Activity

Anticancer Activity
  • HD05 : Exhibited 78.76% inhibition against leukemia cell lines at 10 µM, outperforming imatinib (9% inhibition). Molecular docking confirmed strong interactions with EGFR tyrosine kinase .
Antifungal Activity
  • PYR: Inhibited C. albicans via CYP51 enzyme inhibition, comparable to azole antifungals. The pyridinone heterocycle and para-chlorophenyl groups are critical for activity .

Biological Activity

1-(4-Chlorophenyl)-2-phenoxyethanone is an organic compound characterized by the presence of both a chlorinated phenyl group and a phenoxy group attached to an ethanone backbone. This unique structure contributes to its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and agricultural science.

Chemical Structure and Properties

  • Chemical Formula : C15H13ClO2
  • CAS Number : 41806-25-1
  • Molecular Weight : 272.71 g/mol

The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of various derivatives with potentially enhanced biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structural similarity to known antimicrobial agents suggests it may act through similar mechanisms.

Microorganism Activity Reference
Staphylococcus aureusModerate to strong
Escherichia coliModerate
Candida albicansNotable antifungal

Anticancer Potential

Studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cell lines. The compound may interact with cellular pathways involved in cell survival and proliferation.

Case Study: Apoptosis Induction

In vitro studies showed that treatment with this compound led to increased levels of pro-apoptotic factors in cancer cells, suggesting a potential role in cancer therapy.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
  • Disruption of Cell Membranes : The phenoxy group may facilitate interactions with lipid membranes, leading to cell lysis.
  • Regulation of Gene Expression : The compound may modulate transcription factors associated with stress responses in cells.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds demonstrate favorable absorption and distribution characteristics, which may apply here as well.

Summary of Pharmacokinetic Properties

Property Expected Value
AbsorptionHigh
DistributionWide
MetabolismHepatic
ExcretionRenal

Research Applications

This compound has several applications in scientific research:

  • Chemistry : Used as an intermediate in synthesizing more complex organic molecules.
  • Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
  • Industry : Utilized in producing specialty chemicals and materials.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Specific areas for exploration include:

  • Detailed pharmacokinetic studies to understand absorption and metabolism.
  • Clinical trials to assess efficacy and safety in humans.
  • Development of novel derivatives with enhanced potency and selectivity against target pathogens or cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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